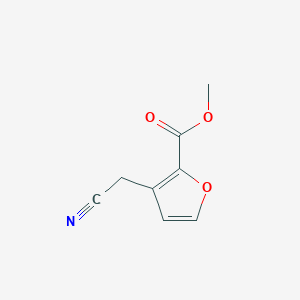

Methyl 3-(cyanomethyl)furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(cyanomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 68846-20-8 . It has a molecular weight of 165.15 and its IUPAC name is methyl 3-(cyanomethyl)-2-furoate . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N afforded diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .Molecular Structure Analysis

The InChI code for “Methyl 3-(cyanomethyl)furan-2-carboxylate” is 1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

“Methyl 3-(cyanomethyl)furan-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 165.15 .Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed methods for synthesizing various compounds utilizing Methyl 3-(cyanomethyl)furan-2-carboxylate or related structures. For instance, one-pot synthesis techniques have been reported for the preparation of fluorine-containing furan derivatives, showcasing the versatility of furan compounds in organic synthesis (Ramarao et al., 2004). Furthermore, enzymatic synthesis using furan-based building blocks has been employed to create biobased polyesters, demonstrating the potential of these compounds in sustainable material production (Jiang et al., 2014).

Catalysis

In the field of catalysis, studies have explored the conversion of furfural into valuable chemical precursors, highlighting the role of Methyl 3-(cyanomethyl)furan-2-carboxylate derivatives in catalytic processes. For example, silica-supported NiFe bimetallic catalysts have been investigated for their efficiency in converting furfural to 2-methylfuran, a process that underscores the importance of furan derivatives in catalytic transformations (Sitthisa et al., 2011).

Material Science

Furan derivatives, including Methyl 3-(cyanomethyl)furan-2-carboxylate, have been researched for their application in material science, particularly in the production of plastics and fine chemicals from renewable resources. The dehydration of biomass-derived mono- and polysaccharides to furan derivatives such as 5-hydroxymethylfurfural (HMF) and furfural could provide sustainable alternatives to petroleum-based building blocks (Chheda et al., 2007).

Propriétés

IUPAC Name |

methyl 3-(cyanomethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOKHJSPKCZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(cyanomethyl)furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)

![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)

![7-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2976937.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)

![N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2976945.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)